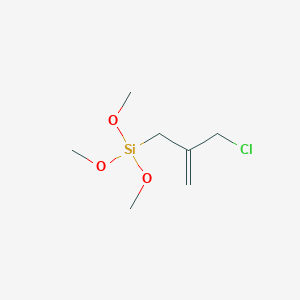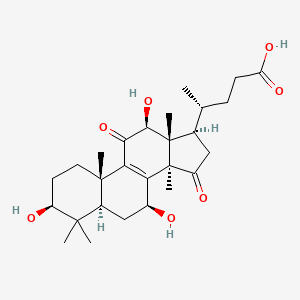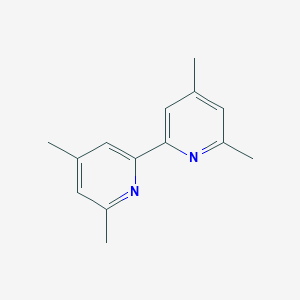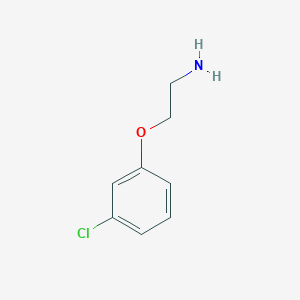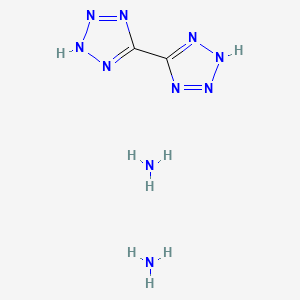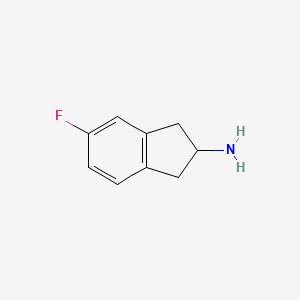
5-Fluoro-2,3-dihydro-1H-inden-2-amine
Vue d'ensemble
Description
5-Fluoro-2,3-dihydro-1H-inden-2-amine , also known by its chemical formula C₉H₇FO , is a synthetic organic compound. It belongs to the class of indene derivatives and contains a fluorine atom at the 5-position of the indene ring. The compound’s molecular weight is approximately 151.18 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2,3-dihydro-1H-inden-2-amine consists of an indene core with a fluorine substituent at the 5-position. The amine group (NH₂) is attached to the 2-position of the indene ring. The compound’s three-dimensional arrangement and bond angles can be visualized using computational tools or experimental techniques such as NMR spectroscopy .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
-
Antiviral Activity
-
Antibacterial and Antifungal Properties
- Field : Medical Science
- Application : 2,3-dihydro-1H-inden-1-one derivatives have been synthesized and tested for their antibacterial and antifungal properties .
- Method : A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods .
- Results : Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .
-
Antileishmanial Evaluation
- Field : Medical Science
- Application : Certain compounds have been evaluated for their antileishmanial properties .
- Method : In vivo antileishmanial evaluation was conducted .
- Results : One compound demonstrated 56.2% inhibition in liver and 61.1% inhibition in spleen parasite burden in infected Balb/c mice .
-
Organic Solar Cells
- Field : Energy Science
- Application : Certain molecules with a structure similar to the compound have been explored for improving photovoltaic properties in organic solar cells.
- Method : The design of organic solar cells was explored.
- Results : This research contributes to the development of more efficient and sustainable energy sources.
-
Anti-Inflammatory Activity
- Field : Medical Science
- Application : Chalcones of indole have been reported to possess anti-inflammatory activities .
- Method : The anti-inflammatory activities were tested against carrageenan-induced edema in albino rats .
- Results : The most effective compound of this series was found to be 4- (3- (1 H - indol-3-yl)-4, 5-dihydro-1 H -pyrazol-5-yl) phenol .
-
Organic Photovoltaic Devices
- Field : Energy Science
- Application : “5-Fluoro-2,3-dihydro-1H-inden-2-amine” has been used as a building block to prepare non-fullerene acceptors (NFAs) such as ITIC-2F, IHIC-2F, IEIC-2F, IXIC-2F for highly efficient organic photovoltaic devices .
- Method : The compound is used in the preparation of NFAs for organic photovoltaic devices .
- Results : This application contributes to the development of more efficient and sustainable energy sources .
-
Anticancer Activity
- Field : Medical Science
- Application : Indole derivatives possess various biological activities, including anticancer activity .
- Method : Specific compounds were prepared and tested for their anticancer properties .
- Results : Certain compounds showed inhibitory activity against various cancer cell lines .
-
Anti-HIV Activity
Safety And Hazards
Propriétés
IUPAC Name |
5-fluoro-2,3-dihydro-1H-inden-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAFFDVGGMHGHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591645 | |
| Record name | 5-Fluoro-2,3-dihydro-1H-inden-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2,3-dihydro-1H-inden-2-amine | |
CAS RN |
2340-06-9 | |
| Record name | 5-Fluoro-2,3-dihydro-1H-inden-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine](/img/structure/B1591127.png)
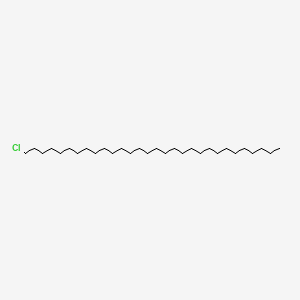
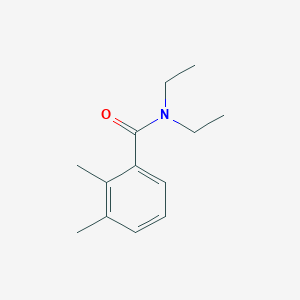

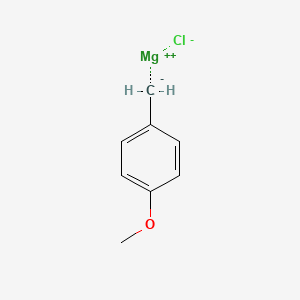
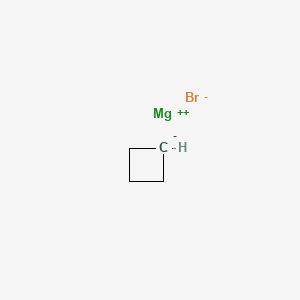
![7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1591142.png)
